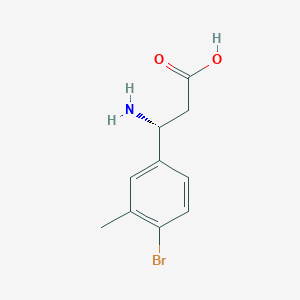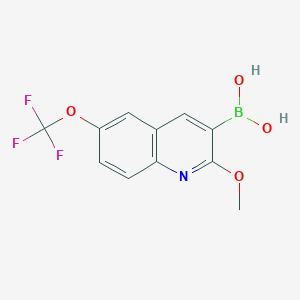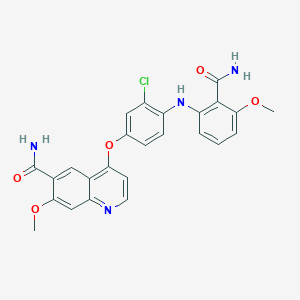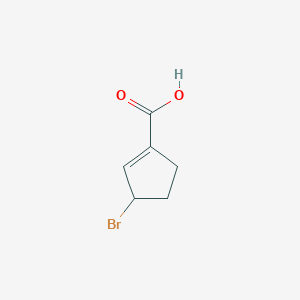
1-Chloro-5-cyclopropyl-4-methoxy-2-(methylsulfonyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-5-cyclopropyl-4-methoxy-2-(methylsulfonyl)benzene is an organic compound with a complex structure that includes a benzene ring substituted with chlorine, cyclopropyl, methoxy, and methylsulfonyl groups
Vorbereitungsmethoden
The synthesis of 1-Chloro-5-cyclopropyl-4-methoxy-2-(methylsulfonyl)benzene typically involves multiple steps, including electrophilic aromatic substitution and cyclopropanation reactions. One common synthetic route involves the following steps:
Electrophilic Aromatic Substitution: Introduction of the chlorine and methoxy groups onto the benzene ring.
Cyclopropanation: Formation of the cyclopropyl group via a cyclopropanation reaction.
Sulfonylation: Introduction of the methylsulfonyl group using a sulfonyl chloride reagent under basic conditions.
Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of catalysts and controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
1-Chloro-5-cyclopropyl-4-methoxy-2-(methylsulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chlorine atom can be reduced to form a hydrogen-substituted benzene ring.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-5-cyclopropyl-4-methoxy-2-(methylsulfonyl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Chloro-5-cyclopropyl-4-methoxy-2-(methylsulfonyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-5-cyclopropyl-4-methoxy-2-(methylsulfonyl)benzene can be compared with other similar compounds, such as:
1-Chloro-4-methoxybenzene: Lacks the cyclopropyl and methylsulfonyl groups, resulting in different chemical and biological properties.
1-Chloro-2-methylsulfonylbenzene: Lacks the cyclopropyl and methoxy groups, leading to variations in reactivity and applications.
1-Chloro-5-cyclopropylbenzene: Lacks the methoxy and methylsulfonyl groups, affecting its overall chemical behavior.
Eigenschaften
Molekularformel |
C11H13ClO3S |
|---|---|
Molekulargewicht |
260.74 g/mol |
IUPAC-Name |
1-chloro-5-cyclopropyl-4-methoxy-2-methylsulfonylbenzene |
InChI |
InChI=1S/C11H13ClO3S/c1-15-10-6-11(16(2,13)14)9(12)5-8(10)7-3-4-7/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
GVNGNHHWVODGTE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1C2CC2)Cl)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-phenylmethanecarbohydrazonoylcyanide](/img/structure/B13049349.png)


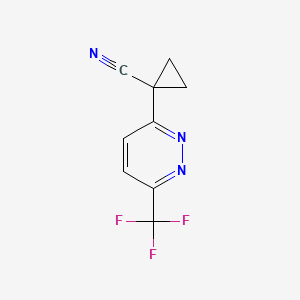
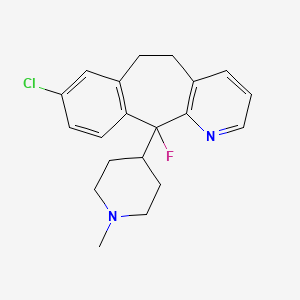
![(1S)-2,2,2-Trifluoro-1-[4-(pyrrolidin-1-YL)phenyl]ethanamine](/img/structure/B13049380.png)
![6-Bromo-2-methyl-2,3-dihydroimidazo[2,1-B]oxazol-5-amine](/img/structure/B13049387.png)

